![molecular formula C7H16ClNO2 B1421637 3-[(2-Methylpropyl)amino]propanoic acid hydrochloride CAS No. 1181458-60-5](/img/structure/B1421637.png)
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride
説明
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride, also known as L-valine isopropylamide hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used as a reagent in organic synthesis.
科学的研究の応用
Modification in Drug Development
Research on modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters showed that such modifications have the potential to make drugs more effective with increased skin permeability (Ossowicz-Rupniewska et al., 2022).
Fluorescence Derivatization
3-(Naphthalen-1-ylamino)propanoic acid was used to evaluate its applicability as a fluorescent derivatising reagent for amino acids. These derivatives showed strong fluorescence, which is beneficial in biological assays (Frade et al., 2007).
Investigating Polymorphism in Pharmaceuticals
A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms, showing the complexity in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Anticancer Activity
Research on the synthesis of S-glycosyl and S-alkyl derivatives of certain triazinone derivatives revealed significant anticancer activities in vitro for some of these compounds, indicating the potential of such derivatives in cancer treatment (Saad & Moustafa, 2011).
Biocatalysis in Drug Research
A study on the biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 showed the potential of microbial biotransformation in the preparation of pharmaceutical intermediates (Li et al., 2013).
Computational Peptidology in Drug Design
A study using conceptual density functional theory to calculate molecular properties of new antifungal tripeptides highlighted the importance of computational methods in understanding and designing new drug compounds (Flores-Holguín et al., 2019).
Corrosion Inhibition in Material Science
Research on Schiff bases derived from L-Tryptophan showed their effectiveness in preventing corrosion of stainless steel in acidic environments, demonstrating an application in materials science (Vikneshvaran & Velmathi, 2017).
特性
IUPAC Name |
3-(2-methylpropylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)5-8-4-3-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVFCIEBDCSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-60-5 | |
| Record name | β-Alanine, N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



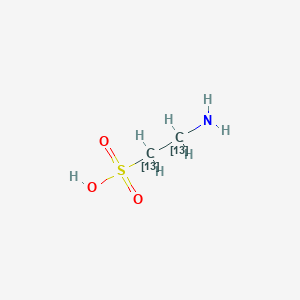



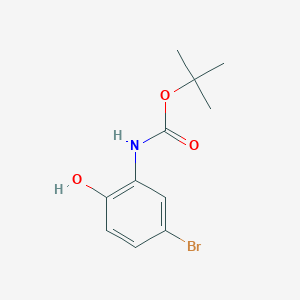

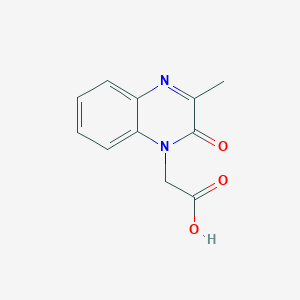
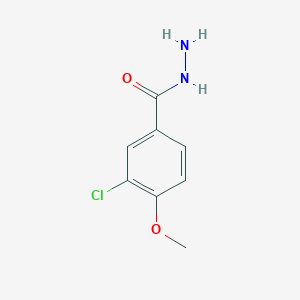
![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)

![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)
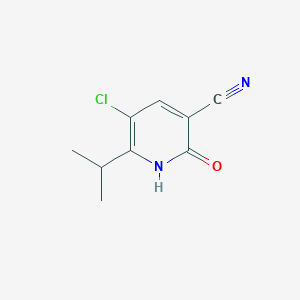
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)